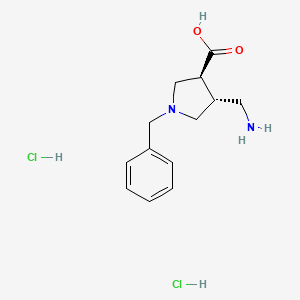
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride, also known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
Benzaldehyde, Ethyl acetoacetate, Ammonium acetate, Benzylamine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Acetic acid, Sodium nitrite, Sulfuric acid, Sodium bicarbonate, Sodium chloride
Reaction
Step 1: Condensation of benzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form ethyl 3-phenyl-3-oxopropanoate., Step 2: Reduction of ethyl 3-phenyl-3-oxopropanoate with sodium borohydride to form (S)-ethyl 3-phenylhydroxypropanoate., Step 3: Conversion of (S)-ethyl 3-phenylhydroxypropanoate to (S)-3-phenylpropanoic acid by acidic hydrolysis., Step 4: Protection of the carboxylic acid group of (S)-3-phenylpropanoic acid with methanol and sulfuric acid to form methyl (S)-3-phenylpropanoate., Step 5: Conversion of methyl (S)-3-phenylpropanoate to (S)-3-phenylpropanoic acid hydrazide by reaction with hydrazine hydrate., Step 6: Condensation of (S)-3-phenylpropanoic acid hydrazide with benzylamine to form (S)-3-benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid hydrazide., Step 7: Oxidation of (S)-3-benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid hydrazide with sodium nitrite and sulfuric acid to form (S)-3-benzyl-1-phenylpyrrolidine-2,5-dione., Step 8: Reduction of (S)-3-benzyl-1-phenylpyrrolidine-2,5-dione with sodium borohydride to form (S)-3-benzyl-1-phenylpyrrolidine-2,5-diol., Step 9: Protection of the hydroxyl group of (S)-3-benzyl-1-phenylpyrrolidine-2,5-diol with methanol and sulfuric acid to form methyl (S)-3-benzyl-1-phenylpyrrolidine-2,5-diol., Step 10: Conversion of methyl (S)-3-benzyl-1-phenylpyrrolidine-2,5-diol to (S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid by reaction with sodium nitrite and hydrochloric acid., Step 11: Formation of the dihydrochloride salt of (S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid by reaction with hydrochloric acid and sodium bicarbonate., The final product is (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride.
Mechanism Of Action
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride acts as a competitive inhibitor of VMAT2, preventing the uptake of monoamines into synaptic vesicles and thereby reducing their release into the synaptic cleft. This leads to a decrease in neurotransmitter release and a subsequent reduction in the activity of dopaminergic neurons in the brain. The precise mechanism by which (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride exerts its neuroprotective effects is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative stress.
Biochemical And Physiological Effects
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride has been shown to have a number of biochemical and physiological effects, including the inhibition of monoamine uptake, the reduction of oxidative stress, and the modulation of intracellular signaling pathways. It has also been found to have neuroprotective effects in animal models of Parkinson's disease, as well as potential applications in the treatment of other neurological disorders.
Advantages And Limitations For Lab Experiments
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride has several advantages for lab experiments, including its high potency and selectivity for VMAT2, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several potential future directions for research on (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride, including the development of more potent and selective VMAT2 inhibitors, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its mechanism of action and its effects on intracellular signaling pathways. Additionally, the use of (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride in combination with other therapeutic agents may hold promise for the treatment of Parkinson's disease and other neurodegenerative disorders.
Scientific Research Applications
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent inhibitor of the vesicular monoamine transporter (VMAT2), which plays a crucial role in the regulation of neurotransmitter release in the brain. (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride has been shown to have neuroprotective effects in animal models of Parkinson's disease, making it a potential therapeutic agent for the treatment of this debilitating disorder.
properties
IUPAC Name |
(3S,4R)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c14-6-11-8-15(9-12(11)13(16)17)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,14H2,(H,16,17);2*1H/t11-,12-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXQEFMHUCMIG-MBORUXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

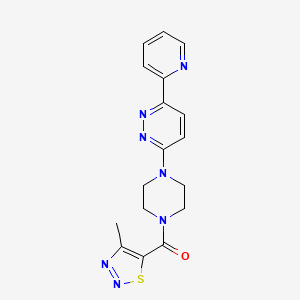
![N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide](/img/structure/B2616101.png)
![(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2616105.png)
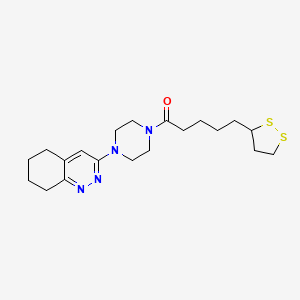
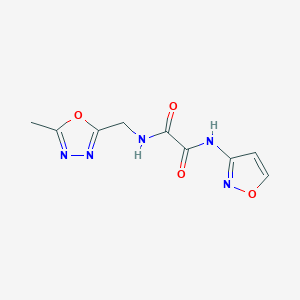
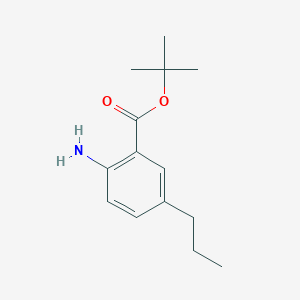
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2616111.png)
![6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2616112.png)
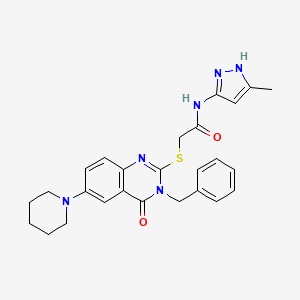
![5-methyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616118.png)
![diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2616119.png)
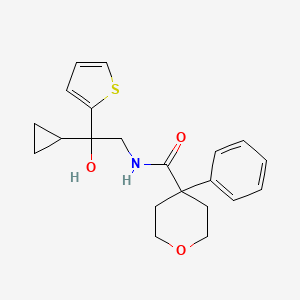
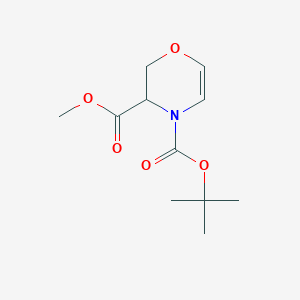
![2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2616122.png)